molecular formula C7H8F2N2 B1426249 1-(3,5-Difluoropyridin-4-yl)ethanamine CAS No. 1270488-52-2

1-(3,5-Difluoropyridin-4-yl)ethanamine

Cat. No.: B1426249
CAS No.: 1270488-52-2
M. Wt: 158.15 g/mol
InChI Key: SNTNAXQGPHXUJO-UHFFFAOYSA-N
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Description

1-(3,5-Difluoropyridin-4-yl)ethanamine is an organic compound with the molecular formula C7H8F2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms at the 3 and 5 positions of the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .

Scientific Research Applications

1-(3,5-Difluoropyridin-4-yl)ethanamine has numerous applications in scientific research:

Biochemical Analysis

Biochemical Properties

1-(3,5-Difluoropyridin-4-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic activities. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, this compound may interact with biomolecules such as nucleic acids, affecting their structural conformation and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound may modulate the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction pathways. By affecting these pathways, this compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. Alternatively, it might induce conformational changes in the enzyme, enhancing its catalytic efficiency. These interactions often involve non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, it has been observed that this compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to these conditions can lead to a decrease in its efficacy and potential alterations in its biochemical activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can affect the compound’s activity and efficacy. Additionally, the presence of fluorine atoms in its structure may influence its metabolic stability and resistance to enzymatic degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can significantly impact its biochemical activity and therapeutic potential .

Subcellular Localization

Within cells, this compound exhibits specific subcellular localization patterns. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization can influence its activity and function, as it interacts with biomolecules within these specific cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluoropyridin-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoropyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoropyridin-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various amines .

Comparison with Similar Compounds

  • 1-(3,5-Difluoropyridin-2-yl)ethanamine
  • 1-(3,5-Difluoropyridin-4-yl)ethanone
  • 1-(3,5-Difluoropyridin-4-yl)ethanol

Uniqueness: 1-(3,5-Difluoropyridin-4-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 3 and 5 positions enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-(3,5-difluoropyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTNAXQGPHXUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.